6-Ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
6-Ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H30N4O4S2 and its molecular weight is 490.64. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures often target receptors in the central nervous system, such as serotonin receptors . The compound “6-Ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” might interact with these receptors due to its structural features.
Mode of Action
The compound might bind to its target receptor and modulate its activity. This could result in changes in the signaling pathways associated with the receptor, leading to various physiological effects .
Biochemical Pathways
The compound might affect various biochemical pathways associated with its target receptor. For example, if it targets serotonin receptors, it might influence the serotonin signaling pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mechanism of action and the biochemical pathways it affects. For example, modulation of serotonin receptor activity could lead to changes in neuronal signaling and associated physiological effects .
Properties
IUPAC Name |
6-ethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-3-26-12-10-18-19(14-26)32-23(20(18)21(24)28)25-22(29)16-6-8-17(9-7-16)33(30,31)27-11-4-5-15(2)13-27/h6-9,15H,3-5,10-14H2,1-2H3,(H2,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKWYPSXWNYZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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